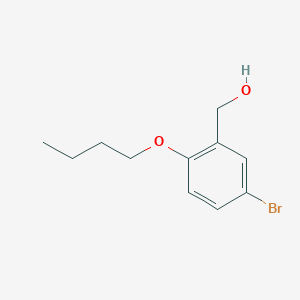

5-Bromo-2-butoxybenzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

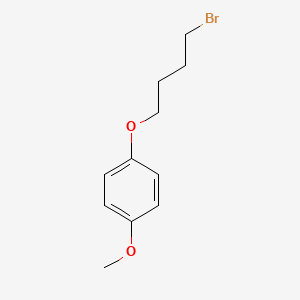

5-Bromo-2-butoxybenzyl alcohol is a chemical compound with the molecular formula C11H15BrO2 . It has an average mass of 259.140 Da and a monoisotopic mass of 258.025543 Da .

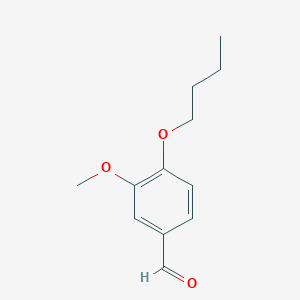

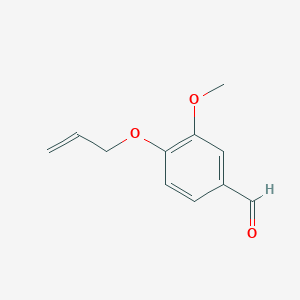

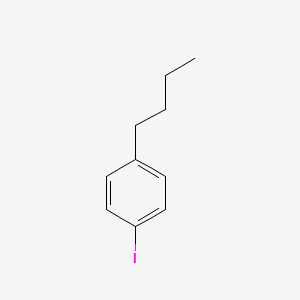

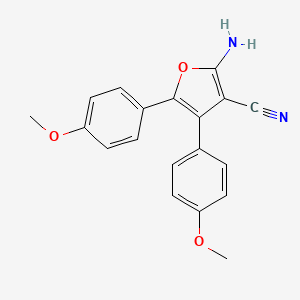

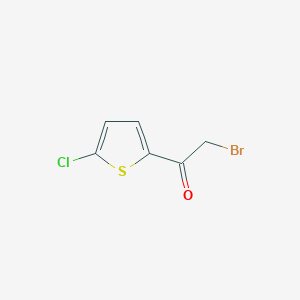

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-butoxybenzyl alcohol consists of 11 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The exact structure can be found in databases like PubChem and ChemSpider .Physical And Chemical Properties Analysis

5-Bromo-2-butoxybenzyl alcohol has a molecular weight of 259.14 g/mol . More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .Scientific Research Applications

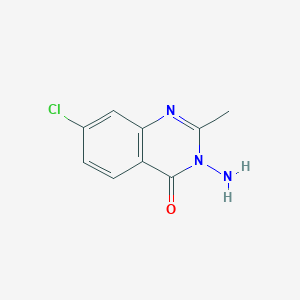

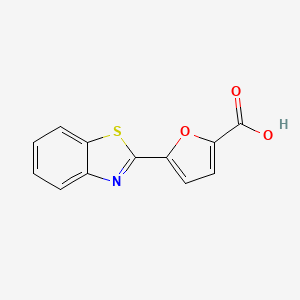

- Intermediate Synthesis : 5-Bromo-2-butoxybenzyl alcohol serves as a valuable intermediate in the synthesis of other compounds. Researchers use it to create more complex molecules, including pharmaceuticals and agrochemicals .

- Drug Development : Its unique structure may contribute to the design of novel drugs. Scientists explore its potential as a building block for drug candidates targeting specific biological pathways .

- Agrochemicals : Researchers investigate the use of 5-Bromo-2-butoxybenzyl alcohol in the development of pesticides and herbicides. Its properties may enhance efficacy against pests and weeds .

- Surface Coatings : The compound’s functional groups make it suitable for modifying surfaces. Scientists explore its application in coatings, adhesives, and sealants .

- Analytical Reagent : 5-Bromo-2-butoxybenzyl alcohol can serve as an analytical reagent in chromatography. Researchers use it to detect and quantify other compounds .

- Environmental Monitoring : Scientists study its behavior in environmental samples. It may be relevant in monitoring water quality, soil contamination, or air pollutants .

- Antioxidant Properties : Phenolic compounds like 5-Bromo-2-butoxybenzyl alcohol exhibit antioxidant activity. Researchers explore its potential health benefits and applications in food preservation .

Organic Synthesis and Medicinal Chemistry

Pesticide and Herbicide Research

Material Science and Surface Modification

Analytical Chemistry and Chromatography

Environmental Chemistry

Phenolic Antioxidant Research

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that benzyl alcohol derivatives can interact with various biological targets, such as enzymes and receptors, leading to changes in cellular processes

Biochemical Pathways

It’s worth noting that benzyl alcohol derivatives are often used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that 5-Bromo-2-butoxybenzyl alcohol could potentially be involved in similar reactions in biochemical pathways.

Pharmacokinetics

It’s known that the pharmacokinetics of a compound can be influenced by its chemical structure

Result of Action

Benzyl alcohol derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities

Action Environment

The action, efficacy, and stability of 5-Bromo-2-butoxybenzyl alcohol could potentially be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . .

properties

IUPAC Name |

(5-bromo-2-butoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7,13H,2-3,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBPVKDHWIHMRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367098 |

Source

|

| Record name | 5-Bromo-2-butoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-butoxybenzyl alcohol | |

CAS RN |

831212-02-3 |

Source

|

| Record name | 5-Bromo-2-butoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanamine, 2-[(3,4-dimethylphenyl)thio]-](/img/structure/B1271654.png)

![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)

![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)